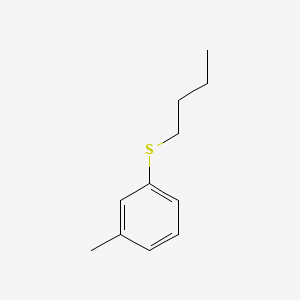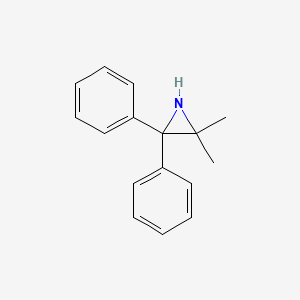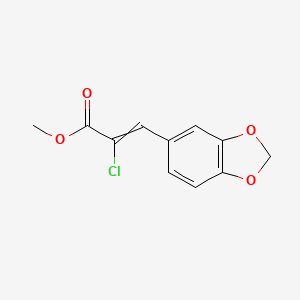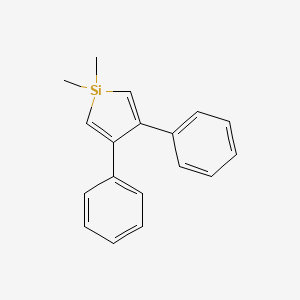
1-(Butylthio)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylthio)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a butylthio group and a methyl group. This compound is part of the thioether family, known for its sulfur-containing functional groups. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Butylthio)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired thioether compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic processes using palladium or other transition metals can be employed to facilitate the formation of the thioether bond. These methods often provide higher yields and are more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butylthio)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group, yielding simpler hydrocarbons.
Substitution: The methyl and butylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.
Substitution: Halogenating agents or strong acids/bases are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons without the sulfur group.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Butylthio)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thioether compounds.
Biology: The compound can be used in studies involving sulfur-containing molecules and their biological activities.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with thioether functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Butylthio)-3-methylbenzene involves its interaction with various molecular targets. The sulfur atom in the butylthio group can form bonds with metal ions or other electrophilic species, influencing the compound’s reactivity. The benzene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes that interact with sulfur-containing substrates.
Receptors: It can bind to receptors with affinity for aromatic or sulfur-containing ligands.
Pathways: Involved in metabolic pathways related to sulfur metabolism and aromatic compound processing.
Comparaison Avec Des Composés Similaires
1-(Butylthio)-3-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-(Butylthio)-4-methylbenzene: Similar structure but with the methyl group in a different position, leading to different reactivity and properties.
1-(Butylthio)-2-methylbenzene: Another positional isomer with distinct chemical behavior.
1-(Butylthio)-3-ethylbenzene: Substitution of the methyl group with an ethyl group, affecting the compound’s steric and electronic properties.
Uniqueness: this compound’s specific substitution pattern provides unique reactivity and interaction profiles, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
54576-41-9 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
1-butylsulfanyl-3-methylbenzene |
InChI |
InChI=1S/C11H16S/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
ZBSYXBWBSAXZMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)

![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)


![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)


![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)



